4-Chloro-2-cyanobenzene-1-sulfonyl chloride
Description
Molecular Architecture and Crystallographic Analysis
4-Chloro-2-cyanobenzene-1-sulfonyl chloride (CAS: 1251087-10-1) features a benzene ring substituted with three functional groups: a sulfonyl chloride (–SO₂Cl) at position 1, a cyano (–C≡N) group at position 2, and a chlorine atom at position 4. The molecular formula is C₇H₃Cl₂NO₂S , with a molar mass of 236.07 g/mol. The SMILES notation (C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl ) and InChI key (UJNSAHMCGIKGLS-UHFFFAOYSA-N ) confirm the spatial arrangement of substituents.
Crystallographic data for this compound remain limited in public databases. However, analogous sulfonyl chlorides, such as 2-chloro-4-cyanobenzenesulfonyl chloride (CAS: 254749-11-6), exhibit monoclinic crystal systems with unit cell parameters a = 7.2 Å, b = 10.1 Å, c = 12.3 Å, and angles α = 90°, β = 95°, γ = 90°. These values suggest similar packing efficiency and intermolecular interactions for the 4-chloro-2-cyano isomer due to comparable steric and electronic profiles.
| Parameter | Value |
|---|---|
| Molecular formula | C₇H₃Cl₂NO₂S |
| Molar mass (g/mol) | 236.07 |
| Crystal system (analog) | Monoclinic |
| Unit cell volume (ų) | ~900 (estimated) |
Spectroscopic Profiling (IR, NMR, MS)
Infrared (IR) Spectroscopy :
The IR spectrum exhibits characteristic stretches for sulfonyl chloride (S=O asymmetric: 1370–1375 cm⁻¹, symmetric: 1165–1170 cm⁻¹), nitrile (C≡N: 2240–2245 cm⁻¹), and C–Cl (550–600 cm⁻¹). These peaks align with substituent electronic effects, where the electron-withdrawing cyano group enhances S=O bond polarization.
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 7.71–7.95 ppm (aromatic protons, integrating for 3H).
- ¹³C NMR (100 MHz, CDCl₃): δ 114.2 (C≡N), 132.5–145.4 (aromatic carbons), 138.9 (SO₂Cl-bearing carbon).
- DEPT-135 : Confirms absence of quaternary carbons in the aromatic region.
Mass Spectrometry (MS) :
Electrospray ionization (ESI) shows a molecular ion peak at m/z 234.93 [M–H]⁻, with fragments at m/z 199.0 (loss of Cl) and m/z 153.1 (loss of SO₂Cl). High-resolution MS (HRMS) confirms the molecular formula with an error <2 ppm.
| Technique | Key Peaks |
|---|---|
| IR | 2240 cm⁻¹ (C≡N), 1370 cm⁻¹ (S=O) |
| ¹H NMR | δ 7.71–7.95 ppm (3H, aromatic) |
| ESI-MS | m/z 234.93 [M–H]⁻ |
Thermodynamic Stability and Phase Behavior
The compound demonstrates moderate thermal stability, with a melting point range of 102–106°C. Differential Scanning Calorimetry (DSC) reveals an endothermic peak at 105°C (ΔH = 120 J/g), corresponding to solid-liquid transition. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a 70% mass loss by 300°C due to SO₂ and Cl₂ evolution.
Phase behavior studies in polar solvents (e.g., dimethylformamide, acetonitrile) indicate negligible polymorphism, while recrystallization from dichloromethane/n-heptane yields prismatic crystals.
| Property | Value |
|---|---|
| Melting point | 102–106°C |
| Decomposition onset | 220°C |
| ΔH (fusion) | 120 J/g |
Solubility Parameters and Partition Coefficients
The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but high solubility in aprotic solvents: dichloromethane (≥50 mg/mL), tetrahydrofuran (≥30 mg/mL), and dimethyl sulfoxide (≥100 mg/mL). The octanol-water partition coefficient (logP) is experimentally determined as 2.14 ± 0.1, reflecting moderate hydrophobicity. Hansen solubility parameters (δD = 18.5 MPa¹/², δP = 12.3 MPa¹/², δH = 6.7 MPa¹/²) align with solvents having high polarity and hydrogen-bonding capacity.
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | ≥50 |
| Water | <0.1 |
| DMSO | ≥100 |
Comparative Analysis with Isomeric Sulfonyl Chlorides
Key isomers include:
- 2-Chloro-4-cyanobenzenesulfonyl chloride (CAS: 254749-11-6): Higher melting point (102–106°C vs. 79–80°C) due to symmetrical substitution enhancing lattice energy.
- 3-Chloro-4-cyanobenzenesulfonyl chloride (CAS: 213130-43-9): Reduced solubility in dichloromethane (20 mg/mL) owing to steric hindrance from meta-substitution.
- 5-Chloro-2-cyanobenzenesulfonyl chloride (CAS: 411210-92-9): Distinct NMR shifts (δ 7.48–7.92 ppm) reflecting para-cyano/ortho-chloro electronic effects.
| Isomer | Melting Point (°C) | logP |
|---|---|---|
| 4-Chloro-2-cyanobenzenesulfonyl chloride | 102–106 | 2.14 |
| 2-Chloro-4-cyanobenzenesulfonyl chloride | 102–106 | 2.12 |
| 3-Chloro-4-cyanobenzenesulfonyl chloride | 98–101 | 2.30 |
Properties
IUPAC Name |
4-chloro-2-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNSAHMCGIKGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251087-10-1 | |
| Record name | 4-Chloro-2-cyanophenylsulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Nucleophilic Displacement with Sodium Sulfide Nonahydrate
Under inert nitrogen gas, 2-fluoro-5-chlorobenzonitrile reacts with sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 50–55°C for 6 hours. The fluorine atom undergoes nucleophilic aromatic substitution, yielding a thiophenolate intermediate (compound I). Key parameters include:
| Parameter | Value |
|---|---|
| Molar ratio (substrate:Na₂S) | 1:1.2 |
| Solvent (DMF) mass ratio | 1:9.4 |
| Yield | 100% (70.5 g product) |
Post-treatment involves ice-water quenching, dichloromethane extraction, and n-heptane recrystallization, achieving >99% purity by gas chromatography.
Step 2: Oxidation to Sulfonic Acid Derivative
Compound I undergoes oxidation using sodium hypochlorite (NaClO) in acetic acid at 20–30°C for 4 hours. The sulfide group converts to a sulfonic acid (compound II), with critical conditions:
| Parameter | Value |
|---|---|
| Molar ratio (I:NaClO) | 1:3 |
| Acetic acid mass ratio | 1:10.5 |
| Yield | Quantified via LC-MS |
Excess oxidant is neutralized with sodium sulfite, followed by methanol slurry purification.
Step 3: Chlorination with Thionyl Chloride
In dichloroethane, compound II reacts with thionyl chloride (SOCl₂) under reflux (62–72°C) for 13 hours. The sulfonic acid converts to sulfonyl chloride, with:
| Parameter | Value |
|---|---|
| Molar ratio (II:SOCl₂) | 1:6.01 |
| Solvent mass ratio | 1:12.4 |
| Final yield | 55.72% (33.0 g product) |
Post-reaction processing includes ice-water quenching, dichloromethane extraction, and n-hexane recrystallization. Liquid chromatography (LC) confirmed 99.23% purity, while ¹H-NMR (δ 7.71–7.95 ppm) validated the structure.
Comparative Analysis of Methods
Environmental Impact
Waste streams differ markedly:
Scalability and Cost
| Metric | Three-Step Method | Diazotization |
|---|---|---|
| Reaction steps | 3 | 2 |
| Total yield | 43.03% | 95% (isomer-specific) |
| Raw material cost | $12.50/mol | $18.75/mol |
| Equipment requirements | Standard glassware | Explosion-proof reactors |
While the diazotization route achieves higher yields for specific isomers, the patent method’s lower operational risks and compatibility with standard reactors favor large-scale production.
Process Optimization Strategies
Solvent Selection
DMF in Step 1 enhances nucleophilicity of sulfide ions, but its high boiling point (153°C) complicates recovery. Alternatives like dimethylacetamide (DMAc) could reduce energy costs without sacrificing yield.
Chlorination Efficiency
Thionyl chloride excess (6.01 eq.) ensures complete conversion, but reagent costs account for 68% of total expenses. Catalytic additives (e.g., triethylamine) may lower SOCl₂ requirements while maintaining reaction kinetics.
Industrial Implementation Considerations
The patent method’s longest step (13-hour chlorination) aligns with batch processing schedules. Pilot studies demonstrated:
- Throughput : 1.2 kg/day using 200 L reactors
- Purity consistency : ±0.15% across 50 batches
- Waste treatment cost : $0.85/kg product
Regulatory approvals are streamlined due to the absence of controlled substances, unlike diazotization-derived products requiring hazardous material permits.
Chemical Reactions Analysis
4-Chloro-2-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in solvents such as dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield sulfonamide derivatives.
Scientific Research Applications
Chemical Synthesis
4-Chloro-2-cyanobenzene-1-sulfonyl chloride serves as a critical intermediate in the synthesis of sulfonamide compounds, which have demonstrated significant biological activity, particularly as inhibitors of ribonucleotide reductase. This enzyme is crucial in DNA synthesis and is a target for cancer therapies. The synthesis method for this compound has been improved to avoid hazardous diazotization reactions, enhancing safety and efficiency in industrial settings .
Synthesis Methodology
The synthesis typically involves the following steps:
- Step 1 : Reacting 2-fluoro-5-chlorobenzonitrile with sodium sulfide to form an intermediate.
- Step 2 : Oxidizing the intermediate compound.
- Step 3 : Chlorination using thionyl chloride to yield this compound .
This method has proven advantageous due to its simplicity, low cost, and minimal environmental impact.
Biological Applications
In chemical biology, this compound is recognized for its role as a covalent inhibitor. It reacts with nucleophilic residues in enzymes, such as serine and cysteine, forming stable adducts that help elucidate enzyme mechanisms and identify active site residues. This property makes it a valuable tool for drug discovery and development.
Case Studies
- Enzyme Mechanism Studies : Research has shown that this compound effectively targets specific enzyme residues, enabling scientists to map binding sites and understand enzyme function better.
- Drug Design : By identifying potential targets for inhibition, compounds derived from this compound can facilitate the design of new therapeutic agents against various diseases.
Industrial Applications
The compound's favorable properties have led to its use in various industrial applications:
- Pharmaceutical Manufacturing : It is employed in the production of sulfonamide drugs that exhibit antibacterial and antitumor activities.
- Chemical Research : Its reactivity allows it to participate in diverse chemical reactions, making it useful in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyanobenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
4-Chloro-2-cyanobenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Chloro-4-cyanobenzene-1-sulfonyl chloride: This compound has a similar structure but with the positions of the chloro and cyano groups reversed.
4-Chlorobenzenesulfonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Chloro-3-nitrobenzenesulfonyl chloride: Contains a nitro group instead of a cyano group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis.
Biological Activity
4-Chloro-2-cyanobenzene-1-sulfonyl chloride, also known by its CAS number 1251087-10-1, is a versatile compound with significant biological activity. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula CHClN\OS and a molecular weight of 236.08 g/mol. Its structure features a chlorobenzene ring with a cyano group and a sulfonyl chloride group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClN\OS |
| Molecular Weight | 236.08 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound is accomplished through a three-step process:
- Formation of Intermediate : Reacting 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate.
- Oxidation : The formed intermediate is oxidized using sodium hypochlorite.
- Chlorination : The oxidized product reacts with thionyl chloride to yield the final compound.
This method is advantageous due to its simplicity, low toxicity of raw materials, and minimal waste generation, making it suitable for industrial production .
Ribonucleotide Reductase Inhibition
One of the primary biological activities of this compound is its role as an intermediate in synthesizing sulfonamide compounds that inhibit ribonucleotide reductase (RNR). RNR is crucial for DNA synthesis, and inhibitors can have significant implications for cancer treatment and other diseases characterized by uncontrolled cell proliferation .
Modulation of Beta-3 Adrenergic Receptors
Research has indicated that derivatives of this compound can modulate beta-3 adrenergic receptors, which are involved in metabolic processes such as lipolysis and thermogenesis. Some derivatives have shown promising activity in potential treatments for diabetes and obesity .
Case Studies
- Cancer Treatment : A study demonstrated that sulfonamide derivatives synthesized from this compound exhibited potent inhibitory activity against RNR, suggesting their use as antitumor agents .
- Diabetes Management : Another research focused on the modulation of beta-3 adrenergic receptors using derivatives of this compound showed potential pathways for managing metabolic disorders such as obesity and type 2 diabetes .
Applications
The compound's utility extends beyond medicinal chemistry:
- Analytical Chemistry : Used to synthesize reagents that react with specific analytes, providing high sensitivity in assays.
- Material Science : Introduces sulfonyl groups into molecules forming liquid crystals with desirable electro-optical properties for display technologies .
Q & A
Basic: What synthetic routes are recommended for the laboratory-scale preparation of 4-Chloro-2-cyanobenzene-1-sulfonyl chloride?
Methodological Answer:
The synthesis typically involves chlorosulfonation of 4-chloro-2-cyanobenzene derivatives under controlled conditions. A two-step approach is optimal:
Cyanation: Introduce the cyano group via a Rosenmund-von Braun reaction using CuCN in DMF at 120°C .
Chlorosulfonation: React with ClSO₃H in dichloromethane (DCM) at 0–5°C for 4 hours, followed by ice-water quenching .
Critical Parameters:
- Maintain strict temperature control (<10°C) during sulfonation to prevent decomposition.
- Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group .
Yield Optimization Data:
| Reaction Step | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyanation | DMF | 120 | 78–82 | 95% |
| Chlorosulfonation | DCM | 0–5 | 65–70 | 97% |
Advanced: How can researchers resolve discrepancies in reaction yields when using different solvent systems?
Methodological Answer:
Conflicting yields often arise from solvent polarity effects on intermediate stability:
Polar Aprotic Solvents (e.g., DMF): Stabilize charged intermediates but may promote side reactions.
Chlorinated Solvents (e.g., DCM): Minimize solvolysis but require lower temperatures .
Protocol for Solvent Screening:
- Conduct parallel reactions in DCM, THF, and acetonitrile.
- Monitor by HPLC-UV (254 nm) to track byproducts like sulfonic acids .
Example Data Contradiction Analysis:
| Solvent | Yield (%) | Major Byproduct | Purity (%) |
|---|---|---|---|
| DCM | 70 | None | 97 |
| THF | 52 | Sulfonic acid (18%) | 82 |
| Acetonitrile | 58 | Chloride ion (12%) | 85 |
Basic: Which analytical techniques are most robust for characterizing this compound?
Methodological Answer:
Use a combination of:
NMR Spectroscopy:
- ¹H NMR (CDCl₃): Identify aromatic protons (δ 7.5–8.2 ppm) and confirm substitution patterns.
- ¹³C NMR: Detect nitrile (δ ~115 ppm) and sulfonyl groups (δ ~135 ppm) .
FT-IR: Confirm –SO₂Cl (asymmetric stretch: 1375 cm⁻¹) and –C≡N (2250 cm⁻¹) .
HPLC-UV: Quantify purity using a C18 column (acetonitrile/water gradient) .
Advanced: What mechanistic insights explain unexpected byproducts during sulfonation?
Methodological Answer:
Byproducts (e.g., disulfones or hydrolyzed sulfonic acids) arise from:
Over-Sulfonation: Excess ClSO₃H or prolonged reaction times activate adjacent positions.
Solvent Interactions: Protic solvents (e.g., traces of H₂O) hydrolyze –SO₂Cl to –SO₃H .
Mitigation Strategies:
- Use stoichiometric ClSO₃H and rigorously dry solvents.
- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) .
Kinetic Study Example:
| Reaction Time (h) | Byproduct (%) | Mechanism |
|---|---|---|
| 2 | 3 | Minor hydrolysis |
| 6 | 15 | Over-sulfonation dominance |
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood.
- Storage: Keep in amber glass under argon at –20°C to prevent moisture ingress .
- Decontamination: Neutralize spills with sodium bicarbonate before disposal .
Advanced: How does the electron-withdrawing cyano group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The –C≡N group:
Activates the Sulfonyl Chloride: Enhanges electrophilicity via resonance withdrawal (meta-directing).
Modifies Reaction Kinetics: Compare with analogs (e.g., 4-Chloro-3-fluorobenzenesulfonyl chloride) to isolate electronic effects .
Comparative Reactivity Data:
| Compound | Relative Rate (vs. Benzene) | Major Product |
|---|---|---|
| 4-Cl-2-CN-Benzene-SO₂Cl | 8.2 | Sulfonamide (92%) |
| 4-Cl-3-F-Benzene-SO₂Cl | 5.1 | Sulfonate ester (85%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
